molecular formula C24H25N3O6 B4994591 1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate

1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate

Cat. No. B4994591
M. Wt: 451.5 g/mol
InChI Key: VBSZHBJEXMCMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NMB-1 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate is not fully understood. However, it has been reported to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. It has also been reported to have affinity for other serotonin receptors such as 5-HT1A and 5-HT7.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. It has also been reported to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate in lab experiments is its potential as a tool for studying the serotonin system. It has also been reported to have a high affinity for serotonin receptors, which makes it a potential candidate for the development of drugs for the treatment of various neurological disorders. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate. One of the directions is to further investigate its mechanism of action and its potential as a tool for studying the serotonin system. Another direction is to explore its potential as a drug candidate for the treatment of various neurological disorders. Additionally, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate has been reported using different methods. One of the commonly used methods involves the reaction of 1-naphthylmethylamine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperazine to obtain the final product, which is in the form of an oxalate salt.

Scientific Research Applications

1-(1-naphthylmethyl)-4-(4-nitrobenzyl)piperazine oxalate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been reported to have an affinity for serotonin receptors, which makes it a potential candidate for the development of drugs for the treatment of various neurological disorders.

properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.C2H2O4/c26-25(27)21-10-8-18(9-11-21)16-23-12-14-24(15-13-23)17-20-6-3-5-19-4-1-2-7-22(19)20;3-1(4)2(5)6/h1-11H,12-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSZHBJEXMCMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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